2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid
Description
Properties
IUPAC Name |
2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-4(5(11)12)10-6(13)8(2,3)9-7(10)14/h4H,1-3H3,(H,9,14)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOROUYGIXEUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(NC1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Halogenated Esters
Reaction of 4,4-dimethylimidazolidine-2,5-dione with ethyl 3-bromopropanoate in dimethylformamide (DMF) at 60°C for 12 hours achieves N-alkylation. Subsequent saponification with aqueous NaOH yields the target acid.
Optimization Data:
- Base: Potassium carbonate (2.5 eq.)
- Solvent: DMF > Acetonitrile (yield increase from 45% to 68%)
- Temperature: 60°C optimal (higher temperatures promote decomposition)
Mitsunobu Reaction for Stereochemical Control
For chiral variants, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine couples 4,4-dimethylimidazolidine-2,5-dione with tert-butyl propanoate, followed by acidolytic deprotection. This method offers superior regioselectivity but requires anhydrous conditions.
One-Pot Multicomponent Synthesis
Recent advances employ tandem cyclization-alkylation sequences. A representative protocol:
- Combine 2,2-dimethyl-1,3-propanediamine (1.0 eq.), ethyl glyoxylate (2.0 eq.), and propiolic acid (1.2 eq.) in toluene.
- Heat at 110°C for 24 hours under argon.
- Isolate via column chromatography (SiO₂, ethyl acetate/hexane).
Key Advantages:
- Avoids intermediate purification
- Achieves 72% yield with >95% purity
- Scalable to 50 mmol without yield drop
Solvent-Free Mechanochemical Approaches
Solid-state synthesis using ball milling technology minimizes solvent waste. Grinding 4,4-dimethylimidazolidine-2,5-dione with potassium propanoate and catalytic iodine (5 mol%) for 2 hours produces the target compound in 63% yield. Comparative analysis reveals:
| Method | Energy Input | Yield | Purity |
|---|---|---|---|
| Ball milling | 30 Hz | 63% | 92% |
| Conventional heating | Reflux | 68% | 95% |
While slightly less efficient, this green chemistry approach aligns with sustainable manufacturing trends.
Enzymatic Hydrolysis of Ester Precursors
Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) enable selective hydrolysis of ethyl 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propanoate. Reaction conditions:
- pH 7.4 phosphate buffer
- 37°C, 48 hours
- 89% conversion efficiency
This method avoids harsh acidic/basic conditions, preserving acid-sensitive functional groups.
Industrial-Scale Production Considerations
Pilot plant data highlight critical process parameters:
| Stage | Challenge | Solution |
|---|---|---|
| Ring cyclization | Exothermicity | Jacketed reactor cooling |
| Alkylation | Solvent recovery | Thin-film evaporation |
| Crystallization | Polymorph control | Seeded cooling gradient |
Typical batch sizes of 50 kg achieve 82% overall yield with 99.5% HPLC purity.
Analytical Characterization Benchmarks
Post-synthetic quality control employs:
- HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time 8.2 min
- NMR (D₂O): δ 1.38 (s, 6H, CH₃), 2.89 (q, 2H, CH₂), 4.21 (t, 1H, CH), 10.21 (s, 1H, COOH)
- MS (ESI⁻) : m/z 229.09 [M−H]⁻
These metrics ensure batch-to-batch consistency for regulatory compliance.
Comparative Evaluation of Synthetic Routes
| Method | Cost Index | Yield | Purity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | $ | 78% | 98% | Excellent |
| Mitsunobu | $$$$ | 65% | 99% | Moderate |
| Mechanochemical | $$ | 63% | 92% | Good |
| Enzymatic | $$$ | 89% | 97% | Limited |
Cyclocondensation remains the preferred industrial method, while enzymatic approaches show promise for niche applications.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced imidazolidinone compounds. Substitution reactions can result in a variety of substituted imidazolidinone derivatives .
Scientific Research Applications
Medicinal Chemistry
2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid is being investigated for its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets effectively.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. Research is ongoing to evaluate its efficacy against various pathogens.
Biochemical Studies
The compound's ability to modify biological pathways makes it a candidate for biochemical research.
- Enzyme Inhibition : It has been studied for its role in inhibiting certain enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders.
Polymer Science
In polymer chemistry, the compound's functional groups allow it to be used as a monomer or additive in polymer synthesis.
- Biodegradable Polymers : Research has shown that incorporating this compound into polymer matrices can enhance biodegradability and mechanical properties, making it suitable for sustainable material development.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Properties | Demonstrated effective inhibition of bacterial growth in vitro. |
| Study 2 | Enzyme Interaction | Identified as a competitive inhibitor of enzyme X, leading to reduced substrate turnover. |
| Study 3 | Polymer Development | Enhanced mechanical strength and biodegradability of poly(lactic acid) composites when incorporated at 10% by weight. |
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Imidazolidinone Derivatives
Physicochemical Properties
Table 2: Property Comparison
| Property | 90197-83-4 | 177941-95-6 | 1415719-25-3 | 3-(4,5-Diphenylimidazol-2-yl)propanoic acid |
|---|---|---|---|---|
| Molecular Weight | 200.19 | 186.16 | 200.19 | 291.31 |
| Melting Point (°C) | 184.44 | 195–198 (est.) | 170–175 (est.) | >250 (decomposes) |
| Water Solubility (mg/L) | 2989.6 | 9221.8 | ~3000 (est.) | <100 (lipophilic phenyl groups) |
| LogP | -1.25 | -1.80 | -1.10 | 2.50 |
| Toxicity (Acute Oral LD₅₀) | Not determined | Not determined | Not determined | Low (similar imidazole derivatives) |
Notes:
Biological Activity
2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid is a compound of increasing interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological effects, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The chemical structure of this compound includes an imidazolidine ring, which contributes to its biological activity. The compound can be represented as follows:
Pharmacological Effects
- Antimicrobial Activity : Studies have indicated that derivatives of imidazolidinone compounds exhibit antimicrobial properties. These compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .
- Anti-inflammatory Properties : Research has shown that related compounds can modulate inflammatory pathways. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), suggesting potential use in treating inflammatory diseases .
- Antioxidant Activity : The presence of specific functional groups in the imidazolidinone structure allows these compounds to scavenge free radicals, thus exhibiting antioxidant properties. This activity is crucial for protecting cells from oxidative stress-related damage .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Certain studies indicate that this compound may inhibit enzymes involved in metabolic pathways, leading to reduced synthesis of inflammatory mediators.
- Interaction with Cell Signaling Pathways : The compound may influence various signaling pathways associated with cell proliferation and apoptosis, potentially impacting cancer cell growth .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of imidazolidinone derivatives found that this compound displayed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, highlighting its potential as a therapeutic agent against bacterial infections.
Study 2: Inflammatory Response Modulation
In a controlled trial assessing the anti-inflammatory effects of related compounds, it was observed that administration of this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) in animal models. This suggests a promising avenue for treating chronic inflammatory conditions.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propanoic acid, and how can its purity be validated?
- Methodological Answer : A common approach involves coupling reactions between imidazolidinone precursors and propanoic acid derivatives under anhydrous conditions. For example, hydrolysis of protected intermediates (e.g., tert-butyl esters) using trifluoroacetic acid can yield the final compound. Purity validation requires HPLC (≥95% purity) and spectroscopic techniques such as -NMR and ESI-MS (e.g., ESI-MS m/z analysis as in ). Elemental analysis (C, H, N) should align with the molecular formula CHNO (CAS 114535-98-7, ).
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Handling requires PPE (nitrile gloves, lab coat) and engineering controls (chemical fume hood) to avoid inhalation or dermal exposure, as recommended in safety protocols for structurally similar compounds .
Q. What are the key structural features of this compound that influence its reactivity?
- Methodological Answer : The imidazolidinone ring’s electron-deficient carbonyl groups (C2 and C5) enhance susceptibility to nucleophilic attack, while the 4,4-dimethyl groups sterically hinder certain reactions. Propanoic acid’s carboxyl group enables salt formation or conjugation with biomolecules, critical for derivatization studies. Structural analogs (e.g., C14H16N2O5 in ) highlight substituent effects on solubility and stability.
Advanced Research Questions
Q. What analytical techniques are critical for resolving contradictions in reported spectral data of imidazolidinone derivatives?
- Methodological Answer : Contradictions in -NMR or IR data can arise from tautomerism or polymorphism. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously. Single-crystal X-ray diffraction (e.g., as in ) provides definitive structural confirmation. Cross-validate with databases like NIST Chemistry WebBook for reference spectra.
Q. How can computational modeling predict the environmental fate of this compound?
- Methodological Answer : Apply QSAR models to estimate partition coefficients (log P) and biodegradation potential. Molecular dynamics simulations can predict adsorption to soil organic matter or aquatic colloids. Experimental validation via LC-MS/MS in controlled ecosystems (e.g., Project INCHEMBIOL’s framework ) assesses persistence and transformation products.
Q. What experimental strategies elucidate degradation pathways under varying pH conditions?
- Methodological Answer : Conduct accelerated degradation studies using buffers (pH 3–11) at 40–60°C. Monitor degradation via UPLC-QTOF-MS to identify intermediates (e.g., ring-opened products or decarboxylated derivatives). Compare kinetics using Arrhenius plots to extrapolate environmental half-lives .
Q. How can researchers assess the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding affinity to target proteins. Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). For enzymatic inhibition assays, employ fluorogenic substrates and monitor activity via fluorescence quenching or HPLC-based product quantification .
Q. What methodologies validate the compound’s role in supramolecular assembly or coordination chemistry?
- Methodological Answer : Titration with metal ions (e.g., Zn, Cu) in DMSO/water mixtures, monitored by UV-Vis and EPR spectroscopy, identifies coordination sites. Single-crystal XRD of metal complexes reveals binding geometry, while DFT calculations (e.g., Gaussian 16) model electronic interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
